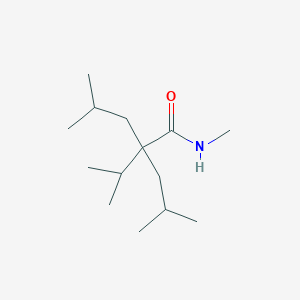
N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is a synthetic organic compound. Its structure suggests it belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound’s unique structure, featuring multiple alkyl groups, may impart specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” likely involves the reaction of a suitable carboxylic acid derivative with an amine. Common methods include:
Amidation Reaction: Reacting a carboxylic acid or its derivative (like an ester or acid chloride) with an amine under controlled conditions.
Reaction Conditions: Typically, these reactions are carried out in the presence of a dehydrating agent (like DCC - dicyclohexylcarbodiimide) and a catalyst (like DMAP - 4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The compound might participate in nucleophilic substitution reactions, especially at the amide nitrogen or the alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or as a precursor to drug development.
Industry: Possible applications in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes, receptors, or pathways, leading to various biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: Another amide with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with an amide group.
N,N-Dimethylformamide: A common solvent in organic synthesis.
Uniqueness
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is unique due to its specific arrangement of alkyl groups, which may impart distinct chemical and physical properties compared to other amides.
Propiedades
Número CAS |
870719-63-4 |
|---|---|
Fórmula molecular |
C14H29NO |
Peso molecular |
227.39 g/mol |
Nombre IUPAC |
N,4-dimethyl-2-(2-methylpropyl)-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C14H29NO/c1-10(2)8-14(12(5)6,9-11(3)4)13(16)15-7/h10-12H,8-9H2,1-7H3,(H,15,16) |
Clave InChI |
FMPWNLBXUBWTPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)(C(C)C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


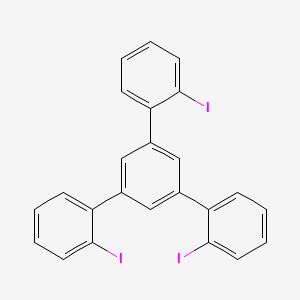
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
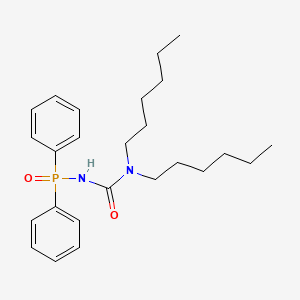
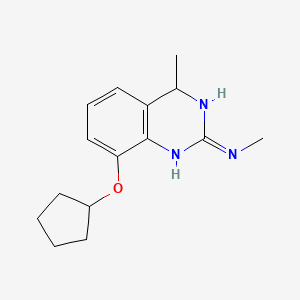
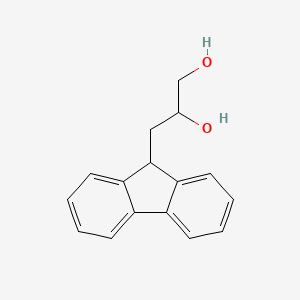
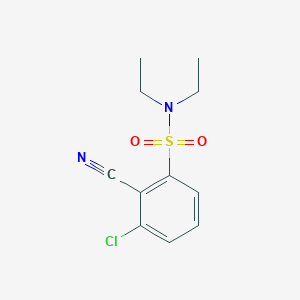
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
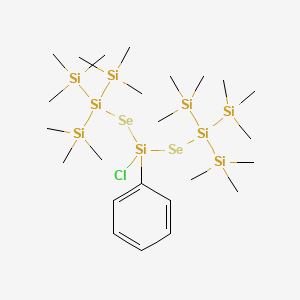

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
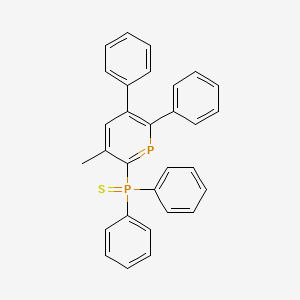
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
